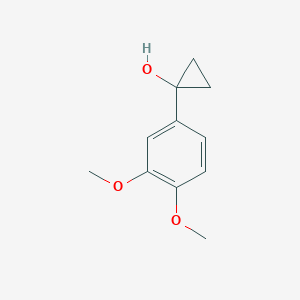
1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O3 It is characterized by a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 3 and 4 positions
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with diazomethane to form the corresponding cyclopropane derivative. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide to form substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol can be compared with similar compounds such as:
3-(3,4-Dimethoxyphenyl)-1-propanol: This compound has a similar structure but with a propanol group instead of a cyclopropane ring.
1-(4-Methoxyphenyl)cyclopropan-1-ol: This compound has a methoxy group at the 4 position instead of both 3 and 4 positions.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has additional functional groups, making it more complex
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-9-4-3-8(7-10(9)14-2)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
InChI-Schlüssel |
FURBXSHRMITYKI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(CC2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


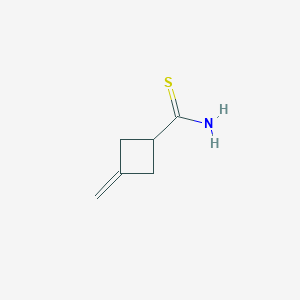

![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)


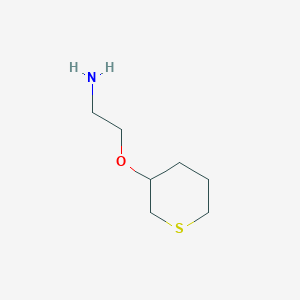
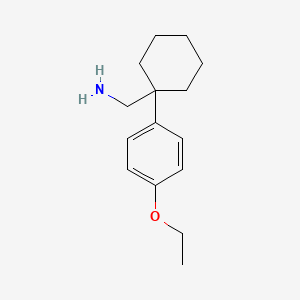
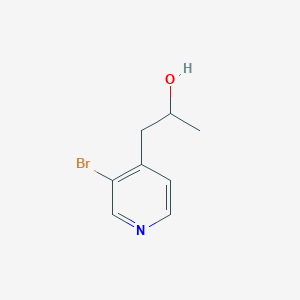
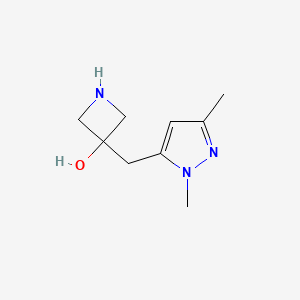

![tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate](/img/structure/B13588991.png)
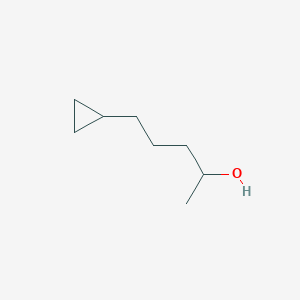
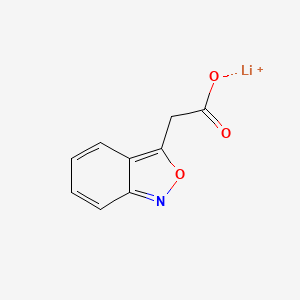
amine](/img/structure/B13589002.png)
